molecular formula C8H16ClNO2 B13519356 2-Amino-2-(1-methylcyclopentyl)acetic acid hydrochloride

2-Amino-2-(1-methylcyclopentyl)acetic acid hydrochloride

Cat. No.: B13519356
M. Wt: 193.67 g/mol
InChI Key: NZLRVZMFGUBNBE-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C8H16ClNO2 and a molecular weight of 193.7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1-methylcyclopentyl)acetic acid hydrochloride typically involves the reaction of 1-methylcyclopentylamine with glyoxylic acid, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. This includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as crystallization and filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1-methylcyclopentyl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group may be replaced by other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amino acids.

Scientific Research Applications

2-Amino-2-(1-methylcyclopentyl)acetic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of type 2 diabetes due to its ability to modulate glucose levels.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Amino-2-(1-methylcyclopentyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. In the context of diabetes treatment, it acts by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which leads to increased levels of incretin hormones. These hormones enhance insulin secretion and decrease glucagon levels, thereby improving blood glucose control.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride
  • 2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride

Uniqueness

2-Amino-2-(1-methylcyclopentyl)acetic acid hydrochloride is unique due to its specific cyclopentyl ring structure, which imparts distinct pharmacological properties compared to its cyclopropyl and cyclohexyl analogs. This structural difference influences its binding affinity and selectivity towards the DPP-4 enzyme, making it a promising candidate for therapeutic applications in diabetes management.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

2-amino-2-(1-methylcyclopentyl)acetic acid;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-8(4-2-3-5-8)6(9)7(10)11;/h6H,2-5,9H2,1H3,(H,10,11);1H

InChI Key

NZLRVZMFGUBNBE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)C(C(=O)O)N.Cl

Origin of Product

United States

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